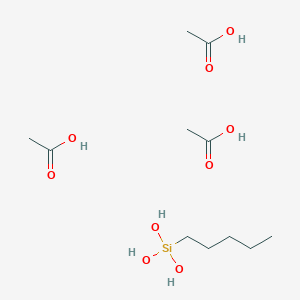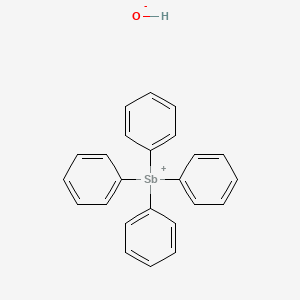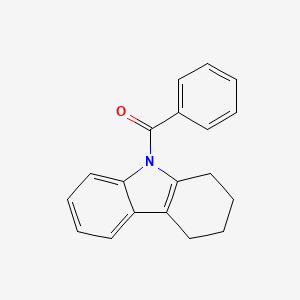
1H-Carbazole, 9-benzoyl-2,3,4,9-tetrahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Carbazole, 9-benzoyl-2,3,4,9-tetrahydro- is an organic compound belonging to the class of carbazoles Carbazoles are known for their unique tricyclic structure, which consists of a pyrrole ring fused on either side to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Carbazole, 9-benzoyl-2,3,4,9-tetrahydro- typically involves the reaction of substituted phenylhydrazines with cyclohexanone, following the Fischer method . The reaction conditions often include the use of solvents such as alcohols or esters, and the process is carried out under hydrogenation conditions with catalysts like palladium or platinum . The reaction temperature ranges from room temperature to 80°C, and the reaction can be conducted under atmospheric or low pressure .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Carbazole, 9-benzoyl-2,3,4,9-tetrahydro- undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its fully saturated form.
Substitution: Substitution reactions, particularly N-acylation, are common for this compound.
Common Reagents and Conditions
Oxidizing Agents: Hypervalent iodine compounds, hydrogen peroxide, organic hydroperoxides, selenium (IV) oxide, and pyridinium chlorochromate.
Reducing Agents: Hydrogen gas in the presence of palladium or platinum catalysts.
Substitution Reagents: Acyl chlorides and anhydrides for N-acylation reactions.
Major Products
Oxidation: 2,3,4,9-tetrahydro-1H-carbazol-1-ones, 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones.
Reduction: Fully saturated carbazole derivatives.
Substitution: N-acylated carbazole derivatives.
Applications De Recherche Scientifique
1H-Carbazole, 9-benzoyl-2,3,4,9-tetrahydro- has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1H-Carbazole, 9-benzoyl-2,3,4,9-tetrahydro- involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to undergo oxidation and reduction reactions, leading to the formation of active metabolites that interact with biological targets. These interactions can result in antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrahydrocarbazole: A similar compound with a fully saturated carbazole ring.
9-benzyl-2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid: Another derivative with a benzyl group and carboxylic acid functionality.
2,3,4,9-tetrahydro-1H-carbazole: A closely related compound with similar structural features.
Uniqueness
1H-Carbazole, 9-benzoyl-2,3,4,9-tetrahydro- is unique due to its benzoyl group, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
13815-70-8 |
|---|---|
Formule moléculaire |
C19H17NO |
Poids moléculaire |
275.3 g/mol |
Nom IUPAC |
phenyl(1,2,3,4-tetrahydrocarbazol-9-yl)methanone |
InChI |
InChI=1S/C19H17NO/c21-19(14-8-2-1-3-9-14)20-17-12-6-4-10-15(17)16-11-5-7-13-18(16)20/h1-4,6,8-10,12H,5,7,11,13H2 |
Clé InChI |
QLFXUMBUVOOKBP-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)C3=CC=CC=C3N2C(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



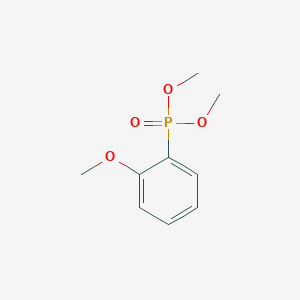

![4-acetamido-1-N,3-N-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3-dicarboxamide](/img/structure/B14716094.png)
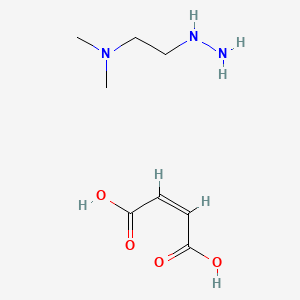
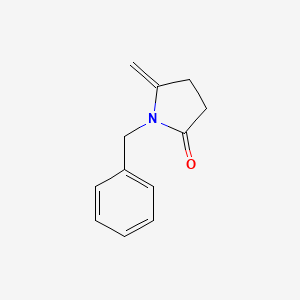
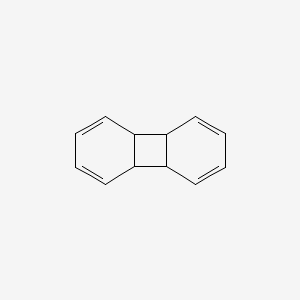
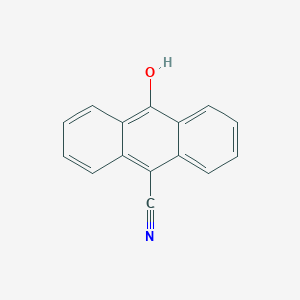
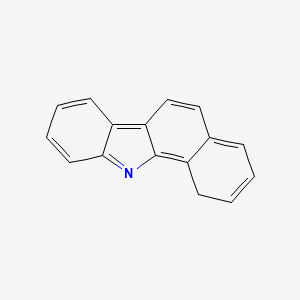
![1-Morpholin-4-yl-2-thieno[2,3-b]pyridin-5-ylethanethione](/img/structure/B14716132.png)

![3-(Phenylmethyl)[1,1'-biphenyl]-4-ol](/img/structure/B14716136.png)
